Novokinin (Arg-Pro-Leu-Lys-Pro-Trp) is a synthetic hexapeptide initially designed based on the structure of Ovokinin (2-7), a naturally occurring vasorelaxing peptide derived from ovalbumin. [, , ] Novokinin exhibits high affinity and selectivity for the Angiotensin II Type 2 Receptor (AT2R). [, , ]
While Angiotensin II exerts its effects through two G-protein coupled receptors, the Angiotensin II Type 1 Receptor (AT1R) and the AT2R, Novokinin specifically targets the AT2R. [, ] The AT2R is often considered to provide a protective counterbalance to the effects of the AT1R, which is known to be pro-inflammatory. [, ] Novokinin acts as an agonist of the AT2R, mimicking the effects of Angiotensin II at this specific receptor subtype. [, , ]
This specificity for the AT2R makes Novokinin a valuable tool in scientific research, particularly in investigating the physiological and pathological roles of the AT2R in various systems, including the cardiovascular, nervous, and immune systems. [, , , ] Furthermore, Novokinin has been studied for its potential therapeutic applications in various disease models, including hypertension, diabetes, and inflammatory conditions. [, , , , ]
Novokinin was synthesized based on the structure of ovokinin, a peptide obtained from ovalbumin. Its classification falls under peptide hormones, specifically those that interact with the renin-angiotensin system. It is categorized as an AT2 receptor agonist, which distinguishes it from other peptides that may target different receptors within the same system.
The synthesis of Novokinin employs standard Fmoc (9-fluorenylmethoxycarbonyl) mediated solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a solid support. The process involves several key steps:
Characterization of Novokinin typically involves mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .
The molecular structure of Novokinin consists of a linear chain of six amino acids: arginine (R), proline (P), leucine (L), lysine (K), proline (P), and tryptophan (W). The specific arrangement of these amino acids contributes to its biological activity, particularly its interaction with the AT2 receptor.
Key structural data includes:
Novokinin primarily engages in receptor-mediated reactions that lead to vasodilation and hypotensive effects. Upon binding to the AT2 receptor, it activates intracellular signaling pathways that involve nitric oxide production and subsequent vasodilation.
Key reactions include:
The mechanism by which Novokinin exerts its effects involves several steps:
Quantitative studies have demonstrated that Novokinin significantly reduces infarct size in myocardial ischemia-reperfusion injury models, indicating its cardioprotective properties .
Novokinin has been explored for various scientific applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3